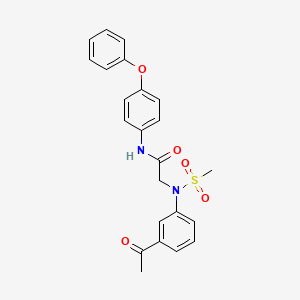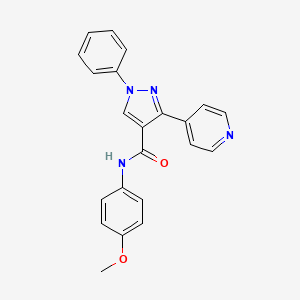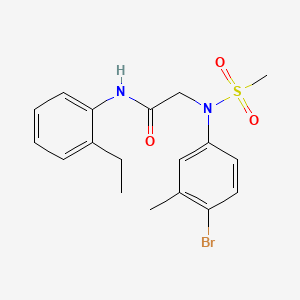
N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide
Overview
Description
N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, also known as AMG-517, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This compound has been studied for its potential therapeutic applications in pain management and other conditions associated with TRPV1 channel activation.
Mechanism of Action
N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide acts as an antagonist of the TRPV1 ion channel, which is involved in the perception of pain and other sensations. By blocking this channel, this compound can reduce the activity of pain-sensing neurons and alleviate pain.
Biochemical and Physiological Effects
This compound has been shown to have a selective effect on TRPV1 channels, with little to no activity on other ion channels. The compound has also been shown to have a long duration of action, allowing for sustained pain relief. In addition, this compound has been found to have a good safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide in lab experiments is its high purity and specificity for the TRPV1 channel. However, one limitation is that the compound may not be suitable for all types of pain models, as TRPV1 is not the only ion channel involved in pain perception.
Future Directions
There are several potential future directions for research on N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide and related compounds. One area of interest is the development of more potent and selective TRPV1 antagonists for use in pain management. Additionally, there is interest in studying the potential use of TRPV1 antagonists in other conditions, such as cancer and inflammation. Finally, there is ongoing research into the mechanisms of TRPV1 channel activation and modulation, which could lead to new therapeutic targets for pain management.
Scientific Research Applications
N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been extensively studied in preclinical models of pain, including acute and chronic pain models. In these studies, the compound has been shown to reduce pain behavior and improve quality of life in animal models. Additionally, this compound has been investigated for its potential use in other conditions, such as itch and gastrointestinal disorders.
properties
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-17(26)18-7-6-8-20(15-18)25(31(2,28)29)16-23(27)24-19-11-13-22(14-12-19)30-21-9-4-3-5-10-21/h3-15H,16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOFWGGZMXGGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B3617778.png)

![3-({[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3617787.png)
![2-[(4-bromophenyl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B3617790.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B3617792.png)
![methyl 2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3617797.png)
![N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3617798.png)
![N-cyclopentyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3617810.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyphenyl)-4-methylbenzamide](/img/structure/B3617815.png)
![ethyl 4-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3617829.png)
![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3617834.png)


